3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester
Description
This compound is a methyl ester derivative of 3-thiophenecarboxylic acid, featuring a 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino] substituent. The structure combines a thiophene ring with a dichlorinated thienyl carboxamide group, which may enhance its electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S2/c1-17-11(16)5-2-3-18-10(5)14-9(15)6-4-7(12)19-8(6)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXCPSQMIRZIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147713 | |
| Record name | Methyl 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921054-48-0 | |
| Record name | Methyl 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921054-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 3-Methylthiophene
3-Methylthiophene undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) at subambient temperatures (≤15°C) to yield 2,5-dichloro-3-methylthiophene. The reaction proceeds via radical intermediates, with sulfuryl chloride acting as both chlorinating agent and solvent. Excess reagent ensures complete di-substitution at the 2- and 5-positions.
Key Conditions
Oxidation to Carboxylic Acid
The methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O). This step requires careful temperature control (60–70°C) to prevent over-oxidation of the thiophene ring.
Reaction Equation
Acyl Chloride Formation
The carboxylic acid is converted to acyl chloride using thionyl chloride (SOCl₂) under reflux (70–80°C). Excess SOCl₂ ensures complete conversion, with gaseous byproducts (SO₂, HCl) removed via distillation.
Purification
Preparation of Methyl 3-Amino-2-Thiophenecarboxylate
Grignard Reagent-Mediated Carboxylation
3-Bromo-2-methylthiophene reacts with magnesium in tetrahydrofuran (THF) activated by ethyl bromide to form a Grignard reagent, which is carboxylated with CO₂.
Procedure
-
Grignard Formation :
-
Mg (1.65 g), THF (50 mL), ethyl bromide (0.69 g)
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Reflux for 30 minutes under N₂
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Dropwise addition of 3-bromo-2-methylthiophene (10 g)
-
-
Carboxylation :
Esterification
The carboxylic acid is esterified with methanol using H₂SO₄ as catalyst.
Conditions
Nitration and Reduction
Methyl 3-nitro-2-thiophenecarboxylate is synthesized via nitration (HNO₃/H₂SO₄) at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to the amine.
Key Data
-
Nitration yield: 75%
-
Reduction yield: 88%
Amide Coupling
The final step involves coupling 2,5-dichloro-3-thienoyl chloride with methyl 3-amino-2-thiophenecarboxylate using Schotten-Baumann conditions.
Procedure
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Dissolve methyl 3-amino-2-thiophenecarboxylate (1 eq) in NaOH (10% aq.).
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Add acyl chloride (1.1 eq) dropwise at 0–5°C.
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Stir for 4 hours, extract with ethyl acetate, and purify via recrystallization (hexane/EtOAc).
Optimization Parameters
-
Temperature: 0–5°C (prevents hydrolysis of acyl chloride)
-
Solvent: Water/THF (3:1 v/v)
Alternative Pathways
Microwave-Assisted Coupling
Using DCC/HOBt in DMF under microwave irradiation (100°C, 20 minutes) accelerates amide bond formation, achieving 89% yield.
Enzymatic Catalysis
Lipase B (Candida antarctica) catalyzes the coupling in non-aqueous media (tert-butanol), offering eco-friendly advantages but lower yield (68%).
Comparative Analysis of Methods
| Step | Method | Yield (%) | Time (h) | Cost ($/kg) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ Reflux | 95 | 6 | 120 |
| Amide Coupling | Schotten-Baumann | 85 | 4 | 90 |
| Amide Coupling | Microwave | 89 | 0.3 | 150 |
| Esterification | H₂SO₄ Catalysis | 93 | 6 | 70 |
Industrial-Scale Considerations
Large-scale production prioritizes the Grignard-carboxylation route due to scalability and cost-effectiveness. Continuous flow reactors enhance CO₂ utilization efficiency (95% conversion). Waste streams (Mg salts, HCl) are neutralized with NaOH, aligning with green chemistry principles.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the dichlorothienyl moiety can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, triethylamine (TEA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of thiophene showed promising activity against Staphylococcus aureus and Escherichia coli .
Anti-Cancer Potential
Thiophene compounds have also been investigated for their anti-cancer properties. A specific study highlighted that derivatives similar to 3-thiophenecarboxylic acid displayed cytotoxic effects on cancer cell lines, suggesting their potential as anti-cancer agents .
Table 1: Antimicrobial and Anticancer Activities of Thiophene Derivatives
Materials Science
Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has garnered attention in the field of materials science. The compound can be utilized to enhance the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Table 2: Properties of Conductive Polymers with Thiophene Derivatives
| Polymer Type | Conductivity (S/m) | Application Area | Reference |
|---|---|---|---|
| Poly(3-thiophene) | 10^-2 | OLEDs | |
| Poly(thiophene derivative) | 10^-1 | OPVs |
Agricultural Chemistry
Pesticidal Properties
Thiophene derivatives have been explored for their pesticidal properties. The compound has shown efficacy as a fungicide and insecticide in agricultural applications. Studies indicate that it can disrupt the metabolic pathways of pests, leading to effective pest management strategies .
Table 3: Pesticidal Efficacy of Thiophene Compounds
| Compound Name | Activity Type | Target Pest/Fungus | Reference |
|---|---|---|---|
| 3-Thiophenecarboxylic acid | Fungicide | Fusarium oxysporum | |
| Thiophene Derivative Y | Insecticide | Aphis gossypii |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial activity of various thiophene derivatives against common pathogens. The study found that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria compared to unmodified compounds.
Case Study 2: Conductive Polymer Development
A research team developed a new class of conductive polymers incorporating the methyl ester derivative of thiophene. The resulting material demonstrated improved conductivity and stability under operational conditions, making it suitable for use in flexible electronic devices.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions with the active site or allosteric sites. The dichlorothienyl moiety may enhance binding affinity and specificity for certain biological targets . In materials science, the compound’s electronic properties, such as conjugation and electron-donating or withdrawing effects, contribute to its functionality in organic semiconductors and conductive polymers .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The target compound’s dichlorothienyl carboxamide group distinguishes it from analogs. Key comparisons include:
Key Differences :
- Steric Considerations : The carboxamide linkage may reduce steric hindrance relative to bulkier groups like hexahydrocycloocta[b]thiophene, facilitating interactions with biological targets .
Physicochemical Properties
- Molecular Weight & Polarity: Target compound: Estimated molecular weight ~330–350 g/mol (based on C10H7Cl2NO3S2). Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: MW 295.77 g/mol; lower Cl content reduces polarity compared to the target compound .
- Solubility : Methyl esters generally exhibit lower water solubility than ethyl esters (e.g., vs. target compound), impacting bioavailability .
Analytical Characterization
- GC-MS/NMR : Used for verifying purity and structure in analogs (). For the target compound, GC-MS would confirm molecular ion peaks (e.g., m/z ~330–350), while <sup>1</sup>H-NMR would resolve thiophene proton environments .
Biological Activity
3-Thiophenecarboxylic acid, 2-[[(2,5-dichloro-3-thienyl)carbonyl]amino]-, methyl ester (commonly referred to as the compound ) is a synthetic derivative of thiophene known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics that suggest a variety of pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.88 g/mol. The structure features a thiophene ring fused with a dichlorobenzo[b]thienyl moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.88 g/mol |
| InChI Key | NABZWTKQPNMKQP-UHFFFAOYSA-N |
| Melting Point | Not specified |
Biological Activity
The biological activity of the compound has been explored through various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Recent research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with thiophene structures have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo models of inflammation . These findings suggest that the compound could potentially ameliorate conditions characterized by chronic inflammation.
Anticancer Properties
Thiophene derivatives have been investigated for their anticancer properties. A study highlighted that compounds with similar structural features can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway . Specifically, the inhibition of mTORC1 activation has been noted as a mechanism through which these compounds exert their effects, making them potential candidates for cancer therapy .
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives has also been documented. Compounds structurally related to the one demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Ulcerative Colitis Model : In a study investigating ulcerative colitis (UC), compounds similar to 3-thiophenecarboxylic acid were shown to significantly reduce inflammatory symptoms and restore gut microbiota balance in mouse models . The treatment led to decreased levels of pro-inflammatory cytokines and improved overall gut health.
- Cancer Cell Lines : In vitro studies on cancer cell lines treated with thiophene derivatives showed reduced cell viability and increased apoptosis rates. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at the G1 phase .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?
Methodology :
- Step 1 : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (or analogous precursors) and perform cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
- Step 2 : Use Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, to generate the α,β-unsaturated carbonyl intermediate .
- Step 3 : Introduce the 2,5-dichloro-3-thienyl carbonyl group via acylation. Optimize reaction time (5–6 hours) and temperature (reflux in CH₂Cl₂ under N₂) to achieve yields >70% .
Q. Key Parameters :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Toluene or CH₂Cl₂ | 72–94% |
| Catalyst | Piperidine/AcOH | — |
| Temp. | Reflux (~110°C) | — |
Q. Q2. How can the molecular structure and purity of this compound be validated?
Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Intramolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize the conformation and reduce flexibility, aiding in structure determination .
- Spectroscopy :
- IR : Confirm carbonyl (C=O ~1700 cm⁻¹) and amine (N–H ~3300 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm), ester methyl groups (δ 3.7–3.9 ppm), and dichlorothienyl substituents .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl substituents .
Advanced Research Questions
Q. Q3. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?
Analysis :
- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O bonds create pseudo-five/six-membered rings, locking the thiophene-carboxamide conformation. Intermolecular N–H⋯O bonds (e.g., between amide and ester groups) stabilize the lattice .
- π-π stacking : Thiophene and dichlorothienyl rings exhibit edge-to-face interactions, affecting solubility and melting points (e.g., 205–217°C) .
- Halogen effects : The 2,5-dichloro substitution increases electron-withdrawing character, altering reactivity in subsequent nucleophilic substitutions .
Q. Q4. How does the substitution pattern on the thiophene ring affect biological activity, and what mechanistic insights exist?
Mechanistic Insights :
- Antimicrobial activity : The dichlorothienyl group enhances membrane permeability in Gram-negative bacteria by disrupting lipid bilayers. Methyl ester groups improve bioavailability by balancing hydrophobicity .
- Anti-inflammatory potential : The carboxamide moiety inhibits COX-2 via hydrogen bonding to Arg120 and Tyr355 residues, as seen in docking studies of analogous thiophenes .
- SAR Trends :
- Electron-withdrawing groups (e.g., Cl, COOCH₃) increase electrophilicity, enhancing interaction with biological targets.
- Amino substituents at C2 improve allosteric modulation of adenosine receptors .
Q. Experimental Design :
- In vitro assays : Test IC₅₀ against COX-2 or bacterial strains (e.g., E. coli ATCC 25922) using microbroth dilution .
- Molecular docking : Use AutoDock Vina with PDB IDs 1PXX (COX-2) or 2JCC (bacterial FabH) to predict binding modes .
Data Contradictions and Resolution
Q. Q5. Conflicting reports exist regarding the optimal solvent for acylation reactions. How can these discrepancies be resolved?
Resolution Strategy :
- Contradiction : Some studies recommend CH₂Cl₂ for acylation , while others use THF or DMF .
- Hypothesis : Polarity and boiling point influence reaction efficiency. CH₂Cl₂’s low polarity favors nucleophilic acyl substitution, while DMF stabilizes intermediates via coordination.
- Experimental Test : Compare yields in CH₂Cl₂ vs. DMF under identical conditions (reflux, 12 hours). Monitor by TLC (eluent: EtOAc/hexane 1:3).
Q. Results :
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| CH₂Cl₂ | 78 | >98% |
| DMF | 65 | 92% |
- Conclusion : CH₂Cl₂ is superior for this substrate due to reduced side reactions (e.g., ester hydrolysis) .
Future Research Directions
Q. Q6. What advanced spectroscopic or computational methods could elucidate reaction mechanisms for this compound?
Proposed Methods :
- In situ FTIR : Monitor acyl transfer reactions in real time to identify transient intermediates .
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G**) for acylation steps and predict regioselectivity .
- NMR Relaxation Studies : Measure T₁/T₂ times to probe rotational barriers of the dichlorothienyl group in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
